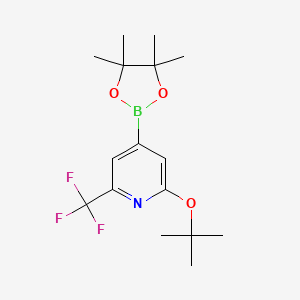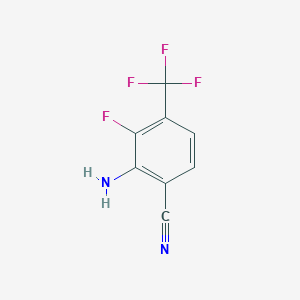
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzonitrile core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile involves the following steps :
Positioning Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate undergoes aminolysis with liquid ammonia in ethanol to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of readily available reagents and efficient reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学的研究の応用
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
3-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group .
Uniqueness
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and fluoro groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it particularly valuable in medicinal chemistry and materials science applications .
特性
分子式 |
C8H4F4N2 |
|---|---|
分子量 |
204.12 g/mol |
IUPAC名 |
2-amino-3-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2 |
InChIキー |
QBIYYSHFJXFYKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)N)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


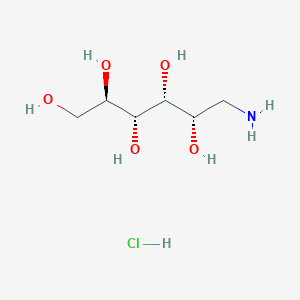
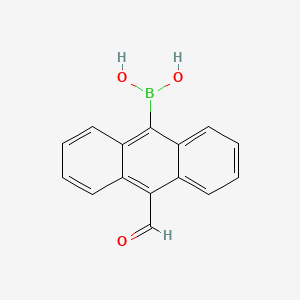

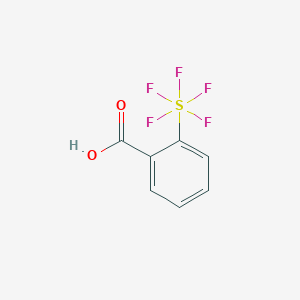
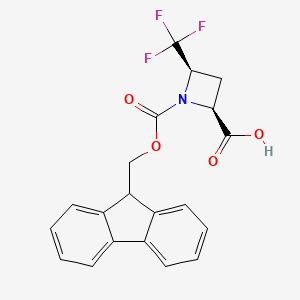
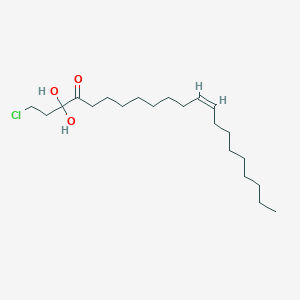
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile](/img/structure/B12852682.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)

![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)


